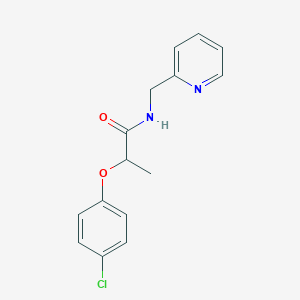![molecular formula C23H24N4O2 B4774184 N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4774184.png)
N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide
説明
N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as MPQFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. In Alzheimer's disease, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been found to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.
作用機序
The mechanism of action of N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide also binds to and inhibits the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been found to increase levels of acetylcholine, a neurotransmitter involved in learning and memory. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to decrease levels of inflammatory cytokines, which are involved in the immune response. Additionally, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and toxins in the liver.
実験室実験の利点と制限
One advantage of using N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer, neuroprotective, and anti-inflammatory effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.
将来の方向性
For N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide research include further investigation into its mechanism of action, potential side effects, and interactions with other drugs. Additionally, research could focus on optimizing the synthesis method to improve yield and purity of the compound. N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide could also be studied in combination with other drugs to determine potential synergistic effects. Overall, N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown promise in scientific research and further investigation could lead to the development of new therapeutic interventions for various diseases.
特性
IUPAC Name |
N-[3-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-14-22(25-21-9-4-3-8-20(16)21)26-10-12-27(13-11-26)23(29)18-6-5-7-19(15-18)24-17(2)28/h3-9,14-15H,10-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMCPGZBUCWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4774110.png)
![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
![N~1~-(tert-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4774128.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)





![9-[(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4774172.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4774190.png)

![N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4774205.png)